1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of phenol, characterized by the presence of two acetyl groups and a methyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone typically involves the acetylation of 5-methylresorcinol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors with precise temperature control and continuous stirring. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its chemical structure suggests potential interactions with cellular components involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
Thymol (2-isopropyl-5-methylphenol): Known for its antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Exhibits similar biological activities and is found in essential oils.
4-Morpholinomethyl-2-isopropyl-5-methylphenol: A synthetic analogue with potential pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Properties
CAS No. |
16475-85-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
InChI Key |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.